molecular formula C44H36F12FeP2 B12060500 (S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%

(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%

Cat. No.: B12060500
M. Wt: 910.5 g/mol
InChI Key: OPQIIHGMWPUTDC-WLOLSGMKSA-N
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Description

(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, with a purity of 97% or higher, is a complex organophosphorus compound It is characterized by its unique structure, which includes a ferrocene backbone and multiple phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves multiple steps. The process begins with the preparation of the ferrocene backbone, followed by the introduction of the phosphine groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product’s high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to their corresponding phosphines.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different functional groups.

Scientific Research Applications

(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a drug delivery agent and in developing new pharmaceuticals is being explored.

    Industry: The compound is used in material science for developing new materials with specific properties, such as conductivity and magnetism.

Mechanism of Action

The mechanism by which (S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves its ability to coordinate with metal centers. This coordination can activate the metal for various catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with phosphine groups.

    1,1’-Bis(diphenylphosphino)ferrocene: A similar compound with a different substitution pattern on the ferrocene backbone.

Uniqueness

(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly effective in catalytic applications where strong electron-withdrawing ligands are required.

Properties

Molecular Formula

C44H36F12FeP2

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C39H31F12P2.C5H5.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m0../s1

InChI Key

OPQIIHGMWPUTDC-WLOLSGMKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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